Diisodecyl phthalate
Overview
Description
Diisodecyl phthalate is a commonly used plasticizer that enhances the flexibility, durability, and longevity of plastic products. It is a mixture of compounds derived from the esterification of phthalic acid and isomeric decyl alcohols . This compound is widely used in various applications, including plastic coatings, furnishings, cookware, pharmaceutical pills, and food wrappers .
Preparation Methods
Diisodecyl phthalate is synthesized through the esterification of phthalic acid with isomeric decyl alcohols . The industrial production method involves the reaction of phthalic anhydride with isodecyl alcohol in the presence of a catalyst . The reaction conditions typically include elevated temperatures and the removal of water to drive the reaction to completion .
Chemical Reactions Analysis
Diisodecyl phthalate, being an ester, undergoes several types of chemical reactions:
Scientific Research Applications
Diisodecyl phthalate is extensively used in scientific research due to its properties as a plasticizer. Some of its applications include:
Chemistry: Used in the production of flexible polyvinyl chloride (PVC) products.
Biology: Studied for its effects on endocrine disruption and metabolic diseases.
Medicine: Used in the coating of pharmaceutical pills to control the release of active ingredients.
Industry: Applied in the manufacturing of plastic coatings, adhesives, and sealants.
Mechanism of Action
Diisodecyl phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and reducing brittleness . In biological systems, this compound and its metabolites can interact with endocrine receptors, potentially disrupting hormonal balance and leading to various health effects .
Comparison with Similar Compounds
Diisodecyl phthalate is often compared with other phthalates such as diisononyl phthalate and di-2-ethylhexyl phthalate. While all these compounds serve as plasticizers, this compound is unique due to its specific isomeric structure, which provides distinct physical and chemical properties . Similar compounds include:
Diisononyl phthalate: Another commonly used plasticizer with a slightly different isomeric structure.
Di-2-ethylhexyl phthalate: Known for its use in flexible PVC products.
Di-isononyl cyclohexane-1,2-dicarboxylate: An emerging alternative to traditional phthalates.
Properties
IUPAC Name |
bis(8-methylnonyl) benzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O4/c1-23(2)17-11-7-5-9-15-21-31-27(29)25-19-13-14-20-26(25)28(30)32-22-16-10-6-8-12-18-24(3)4/h13-14,19-20,23-24H,5-12,15-18,21-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFDTKUVRCTHQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O4, Array | |
Record name | DIISODECYL PHTHALATE | |
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Record name | DIISODECYL PHTHALATE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID50274032 | |
Record name | Bis(8-methylnonyl) phthalate | |
Source | EPA DSSTox | |
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Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Diisodecyl phthalate appears as colorless liquid. May float or sink in water. (USCG, 1999), Dry Powder, Liquid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, Clear liquid; [Hawley] Oily viscous liquid; [CHEMINFO], CLEAR VISCOUS LIQUID. | |
Record name | DIISODECYL PHTHALATE | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |
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Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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Record name | Diisodecyl phthalate | |
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Boiling Point |
482 to 495 °F at 4 mmHg (NTP, 1992), BP: 253 °C at 4 mm Hg, at 0.5kPa: 250-257 °C | |
Record name | DIISODECYL PHTHALATE | |
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Record name | DIISODECYL PHTHALATE | |
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Flash Point |
450 °F (NTP, 1992), 275 °C (527 °F) - closed cup, 450 °F (232 °C) (Open cup), 229 °C c.c. | |
Record name | DIISODECYL PHTHALATE | |
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Record name | DIISODECYL PHTHALATE | |
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Solubility |
Insoluble (NTP, 1992), In water, 0.28 mg/L at 25 °C, Soluble in organic solvents, Insoluble in glycerol, glycols and some amines, More soluble in crude sweat than in water and increasing solubility with pH rise, Solubility in water: none | |
Record name | DIISODECYL PHTHALATE | |
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Density |
0.967 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.966 g/cu cm at 20 °C, Bulk density: 8 lb/gal, Relative density (water = 1): 0.96 | |
Record name | DIISODECYL PHTHALATE | |
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Record name | DIISODECYL PHTHALATE | |
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Vapor Density |
15.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | DIISODECYL PHTHALATE | |
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Vapor Pressure |
0.00000053 [mmHg], 5.28X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 200 °C: 147 | |
Record name | Diisodecyl phthalate | |
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Impurities |
Diisodecyl ether and Isodecyl benzoate (0.02 - 0.1% w/w), Isodecyl alcohol (0.01 - 0.05% w/w), Traces of other phthalates, Water (max 0.1% w/w), Bisphenol A may be included upon request by customer. | |
Record name | DIISODECYL PHTHALATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
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Color/Form |
Clear liquid | |
CAS No. |
26761-40-0, 89-16-7, 68515-49-1, 119394-45-5 | |
Record name | DIISODECYL PHTHALATE | |
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Record name | Diisodecyl phthalate | |
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Record name | Bis(8-methylnonyl) phthalate | |
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Record name | Diisodecyl phthalate | |
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Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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Record name | 1,2-Benzenedicarboxylic acid, 4,4'-carbonylbis-, 1,1',2,2'-tetraisodecyl ester | |
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Record name | 1,2-Benzenedicarboxylic acid, 1,2-diisodecyl ester | |
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Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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Record name | Bis(8-methylnonyl) phthalate | |
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Record name | 1,2-Benzenedicarboxylic acid, di-C9-11-branched alkyl esters, C10-rich | |
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Record name | Bis(8-methylnonyl) phthalate | |
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Record name | Di-''isodecyl'' phthalate | |
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Record name | DIISODECYL PHTHALATE | |
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Record name | DIISODECYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-58 °F (NTP, 1992), -50 °C | |
Record name | DIISODECYL PHTHALATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8552 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | DIISODECYL PHTHALATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/930 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | DIISODECYL PHTHALATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0875 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of Diisodecyl phthalate?
A1: this compound is primarily used as a plasticizer in polyvinyl chloride (PVC) products to enhance flexibility and durability. [, , , ]
Q2: What are the advantages of using this compound as a plasticizer in electrical PVC compounds?
A2: this compound, along with other straight-chain phthalate plasticizers, offers superior low-temperature flexibility and lower volatility compared to branched-chain alternatives like dioctyl phthalate (DOP). They also demonstrate better efficiency. []
Q3: How does this compound affect the properties of a semicrystalline metallosupramolecular polymer network?
A3: Blending this compound with a semicrystalline metallosupramolecular polymer network can significantly lower the glass transition temperature (Tg) and enhance toughness above Tg. This plasticization effect expands the material's usable temperature range. []
Q4: What challenges are associated with the light scattering film (LSF) test for materials containing this compound?
A4: The LSF test, used to assess material fogging, often yields inconsistent results with this compound and similar plasticizers. The repeatability is particularly poor at low fog values, potentially due to uncontrolled variables in the test method itself. []
Q5: What is the tentative safe exposure level (TSEL) for this compound in the air of the working zone?
A5: The TSEL for this compound in the air of the working zone is set at 1.0 mg/m3, considering both vapor and aerosol forms. This level is based on extensive toxicological studies and aims to prevent potential negative effects on workers' health. []
Q6: Does this compound pose a risk of bioaccumulation?
A7: Research suggests that this compound, like other phthalates, is rapidly metabolized and does not bioaccumulate in animal or human systems. []
Q7: How does this compound compare to other phthalates in terms of toxicity in goldfish?
A8: A comparative study on goldfish indicated that this compound exhibits moderate toxicity among nine phthalates tested. Its toxicity was observed to be lower than dibutyl phthalate (DBP) and diethyl phthalate (DEP) but higher than diphenyl phthalate (DPP) and butyl benzyl phthalate (BBP). []
Q8: What are the potential health effects of this compound exposure through food packaging?
A9: this compound is often used in PVC food packaging and processing materials. Concerns exist regarding its potential migration into food, contributing to dietary exposure and potential health risks, as highlighted by the U.S. Food and Drug Administration (FDA). []
Q9: How does this compound affect human corneal endothelial cells in vitro?
A10: In vitro studies using the human corneal endothelial cell line B4G12 revealed that this compound, along with di-n-octyl phthalate (DnOP) and diisononyl phthalate (DINP), did not affect cell proliferation or induce cytotoxicity. []
Q10: What are the environmental concerns associated with this compound?
A11: Like other phthalates, this compound raises concerns about its release into the environment during production, product use, and disposal. Its presence in environmental matrices like sediments and water can pose risks to aquatic organisms. [, ]
Q11: What regulations govern the use of this compound in the European Union?
A12: The European Union has implemented restrictions on the use of this compound, along with diisononyl phthalate (DINP) and di-n-octyl phthalate (DNOP), in toys and childcare items that children can put in their mouths. These restrictions aim to mitigate potential health risks associated with phthalate exposure in children. []
Q12: How does the regulation of phthalates in Belarus compare to the European Union?
A13: Belarus, along with Russia and Kazakhstan, follows the TP TC 008/2011 regulation, which sets limits for the migration of specific phthalates, including dibutyl phthalate (DBP), dimethyl phthalate (DMP), dioctyl phthalate (DOP), and diethyl phthalate (DEP), from toys. These regulations are generally considered less stringent than those in the European Union. []
Q13: What analytical methods are commonly used to determine this compound in environmental and biological samples?
A14: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are frequently employed techniques for quantifying this compound levels in various matrices, including food, water, sediment, and biological samples. [, , , ]
Q14: What is the role of surface light scattering (SLS) in studying this compound?
A16: Surface light scattering (SLS) offers a unique approach to measure the viscosity of this compound, a potential reference material for high-viscosity fluids. Unlike conventional methods, SLS allows viscosity determination in thermodynamic equilibrium, providing valuable insights into its physical properties. []
Q15: How is the vibrating wire technique used to measure the viscosity of this compound?
A17: The vibrating wire technique, employed in both forced and free decay modes, is a valuable tool for accurately measuring the viscosity of this compound, particularly at moderately high viscosities. This technique relies on the damping effect of the fluid on the vibration of a wire, providing precise measurements even at elevated viscosities. [, ]
Q16: What methods are employed to study the plasticizer absorption behavior of PVC with this compound?
A18: Researchers utilize techniques like the Calm microbalance system to investigate the absorption behavior of this compound and other plasticizers into PVC resins. This system helps analyze the influence of resin origin, polymerization conditions, and chemical additives on plasticizer absorption capacity and rate. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.